(2S,4As,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride
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Description
(2S,4As,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO3 and its molecular weight is 207.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of 2-phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione derivatives : Research has explored the synthesis of pyrano[2,3-c]pyrrole derivatives, which are a class of fused heterocyclic compounds. This synthesis involves heating equimolar amounts of certain compounds to form 5-aryl-2-phenyl-6-(1,3thiazol-2-yl)-5,6-dihydropyrano[2,3-c]pyrrole-4,7-diones (Vydzhak & Panchishin, 2008).
- Conformationally restricted GABA analogue : An approach to synthesize a conformationally restricted γ-aminobutyric acid (GABA) analogue using a similar scaffold has been developed. This includes reactions involving 2,3-bis(chloromethyl)pyridine and catalytic reduction of the pyridine ring (Melnykov et al., 2018).
Molecular Recognition and Reactions
- Molecular recognition using calix[4]pyrrole receptors : Research on water-soluble receptors derived from aryl extended calix[4]pyrrole has shown effective binding of aromatic N-oxides in water through a combination of interactions including hydrogen bonding and hydrophobic interactions (Verdejo et al., 2009).
- Synthesis of novel 1,2,4‐Oxadiazole derivatives containing pyrano[2,3-b]pyridine : The synthesis of derivatives such as 7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides has been achieved. These compounds are expected to have better hypertensive activity (Kumar & Mashelker, 2007).
Photoluminescence and Structural Studies
- Optimizing photoluminescence in uranyl dicarboxylate complexes : Studies have focused on synthesizing uranyl ion complexes using various dicarboxylic acids, achieving high photoluminescence quantum yields. This is significant in the context of uranyl carboxylate complexes (Thuéry et al., 2020).
- 3,4-Diphenylpyrrole-2,5-dicarboxylic Acid Acetic Acid Disolvate : This compound's crystallization exhibits extensive hydrogen bonding involving carboxylic acid functional groups, amine group, and acetic acid moieties. This has implications for understanding molecular structures and interactions (Prayzner et al., 1996).
Properties
IUPAC Name |
(2S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-8(11)6-2-1-5-3-9-4-7(5)12-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOXKHKAVXOFEN-MKXDVQRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2C1CNC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@@H]2[C@@H]1CNC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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